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molecular formula C12H13NO5 B8638224 Benzoic acid,5-methoxy-2-[(tetrahydro-2-oxo-3-furanyl)amino]-

Benzoic acid,5-methoxy-2-[(tetrahydro-2-oxo-3-furanyl)amino]-

Cat. No. B8638224
M. Wt: 251.23 g/mol
InChI Key: VCWODRSMYHOUQQ-UHFFFAOYSA-N
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Patent
US04154731

Procedure details

In the method of the Reference Example 1, 5-methoxyanthranilic acid was reacted in the place of anthranilic acid to obtain α-[(2-carboxy-4-methoxyphenyl)-amino]-γ-butyrolactone, melting point: 206.5°-208° C.(decomp.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([NH2:12])=[CH:5][CH:4]=1.[C:13]([OH:22])(=[O:21])[C:14]1C(=CC=[CH:19][CH:20]=1)N>>[C:8]([C:7]1[CH:11]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[NH:12][CH:14]1[CH2:20][CH2:19][O:22][C:13]1=[O:21])([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C(C=CC(=C1)OC)NC1C(=O)OCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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